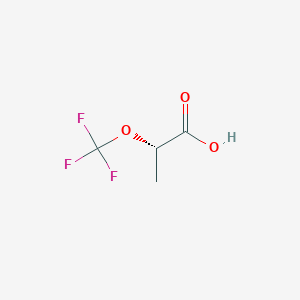

(2S)-2-(Trifluoromethoxy) propanoic acid

Description

Molecular Geometry and Configurational Analysis

The molecular architecture of (2S)-2-(Trifluoromethoxy)propanoic acid is characterized by a propanoic acid backbone with a trifluoromethoxy substituent positioned at the second carbon atom, creating a stereogenic center with S-configuration. The trifluoromethoxy group (-OCF3) represents one of the most electronegative substituents in organic chemistry, significantly influencing the overall electronic distribution within the molecule. This electron-withdrawing effect manifests through both inductive and field effects, creating a polarized environment around the chiral center that affects both the acid strength and conformational preferences of the compound.

The stereochemical designation as (2S) indicates that when the molecule is viewed according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral carbon are arranged in a counterclockwise manner. The carboxylic acid group assumes the highest priority, followed by the trifluoromethoxy group, the methyl group, and finally the hydrogen atom. This specific spatial arrangement creates unique three-dimensional properties that differentiate it from the (2R)-enantiomer, which has been documented in chemical databases with distinct physical and chemical characteristics.

The bond angles and distances within the molecule are influenced by the steric and electronic effects of the trifluoromethoxy group. The carbon-oxygen bond linking the trifluoromethyl group exhibits partial double-bond character due to resonance effects, resulting in a shortened bond length compared to typical ether linkages. This structural feature contributes to the overall rigidity of the trifluoromethoxy substituent and influences the conformational landscape of the entire molecule.

Chiral Center Stability and Enantiomeric Purity Assessment

The stability of the chiral center in (2S)-2-(Trifluoromethoxy)propanoic acid is remarkably high due to the absence of easily abstractable hydrogen atoms adjacent to electron-withdrawing groups. Unlike compounds containing alpha-hydrogen atoms next to carbonyl groups, which are prone to racemization through enolate formation, the methyl group adjacent to the chiral center provides substantial protection against configurational inversion. The electron-withdrawing nature of the trifluoromethoxy group further stabilizes the chiral center by reducing the electron density around the carbon-hydrogen bonds, making hydrogen abstraction thermodynamically unfavorable.

Enantiomeric purity assessment for this compound typically employs chiral chromatographic methods, particularly supercritical fluid chromatography with chiral stationary phases. Research on related compounds has demonstrated that fluorinated carboxylic acids can be effectively resolved using polysaccharide-based chiral columns, with detection often enhanced by the characteristic nuclear magnetic resonance properties of the fluorine atoms. The trifluoromethoxy group provides an excellent spectroscopic handle for monitoring enantiomeric purity through 19F nuclear magnetic resonance spectroscopy, where even minor amounts of the opposite enantiomer can be detected due to the high sensitivity of fluorine chemical shifts to chiral environments.

The configurational stability of the (2S)-enantiomer has important implications for synthetic applications, as it allows for reliable stereochemical transfer in subsequent chemical transformations. This stability is particularly valuable in asymmetric synthesis applications where the compound might serve as a chiral building block or auxiliary. Temperature-dependent studies of related fluorinated compounds suggest that the energy barrier for racemization is sufficiently high to maintain enantiomeric integrity under most standard reaction conditions.

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen bonding behavior of (2S)-2-(Trifluoromethoxy)propanoic acid is dominated by the carboxylic acid functional group, which serves as both a hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form cyclic dimers through dual hydrogen bonds between the carboxyl groups, creating R2²(8) graph set motifs as described in hydrogen bonding analysis frameworks. However, the presence of the trifluoromethoxy group introduces additional complexity to the hydrogen bonding network due to its ability to participate in weak hydrogen bonding interactions through the oxygen atom.

Crystal structure analysis of related fluorinated carboxylic acids reveals that the trifluoromethoxy group can serve as a weak hydrogen bond acceptor, although its electron-deficient nature significantly reduces this capability compared to conventional ether oxygens. The fluorine atoms in the trifluoromethyl portion can also participate in weak C-H⋯F interactions, contributing to the overall crystal packing arrangements. These weak interactions, while individually modest in strength, collectively contribute to the stability of crystalline phases and influence physical properties such as melting point and solubility.

The intramolecular hydrogen bonding potential within the molecule is limited due to the spatial separation between the carboxylic acid group and the trifluoromethoxy oxygen. However, conformational analysis suggests that certain rotational orientations may allow for weak intramolecular interactions that influence the preferred molecular geometries in solution. The presence of the electron-withdrawing trifluoromethoxy group also affects the acidity of the carboxylic acid proton, enhancing its hydrogen bonding donor ability and potentially strengthening intermolecular hydrogen bonds with suitable acceptors.

Conformational Flexibility Analysis via X-ray Crystallography

Conformational analysis of fluorinated carboxylic acids through X-ray crystallography has revealed significant insights into the preferred molecular geometries and the factors controlling conformational preferences. For (2S)-2-(Trifluoromethoxy)propanoic acid, the conformational landscape is expected to be relatively constrained due to the steric bulk and electronic effects of the trifluoromethoxy group. The most stable conformations typically involve orientations that minimize steric clashes while maximizing favorable electrostatic interactions.

High-resolution spectroscopic studies of related compounds, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, have identified multiple conformers in the gas phase, with preference for Z-forms of the carboxylic acid group where the carbonyl oxygen and hydroxyl group are positioned on the same side of the carbon-oxygen bond. Similar conformational preferences are anticipated for (2S)-2-(Trifluoromethoxy)propanoic acid, although the different substitution pattern may alter the relative energies of competing conformations.

X-ray crystallographic analysis of analogous fluorinated carboxylic acids demonstrates that the carboxyl group typically adopts orientations that facilitate optimal hydrogen bonding networks. The dihedral angle between the carboxyl plane and the carbon backbone is often influenced by the electronic properties of substituents, with electron-withdrawing groups like trifluoromethoxy potentially affecting this parameter. Crystal packing arrangements frequently show molecules organized into hydrogen-bonded chains or sheets, with the specific pattern depending on the balance between hydrogen bonding directionality and van der Waals interactions.

The trifluoromethoxy group itself exhibits limited conformational flexibility due to the partial double-bond character of the carbon-oxygen bond and the steric bulk of the trifluoromethyl moiety. Rotational barriers around this bond are typically higher than those observed for simple ether linkages, contributing to the overall conformational rigidity of the molecule. This reduced flexibility has implications for molecular recognition processes and may influence the compound's behavior in biological systems or catalytic environments where specific molecular conformations are required for optimal activity.

Properties

IUPAC Name |

(2S)-2-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDBPQYWQLGLLH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis

Asymmetric synthesis involves creating the desired enantiomer directly through a chiral catalyst or auxiliary. This approach is efficient but requires sophisticated catalysts or auxiliaries.

- Method : Use of chiral catalysts like metal complexes with chiral ligands to facilitate asymmetric hydrogenation or other reactions.

- Reagents : Chiral catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine ligands), substrates (e.g., trifluoromethoxyacrylate), and hydrogen gas.

- Conditions : High pressure, controlled temperature, and inert atmosphere.

Resolution Methods

Resolution involves separating a racemic mixture into its enantiomers using chiral resolving agents.

- Method : Use of chiral amines (e.g., (S)-α-methylbenzylamine) to form diastereomeric salts, which can be separated by crystallization.

- Reagents : Racemic 2-(trifluoromethoxy)propanoic acid, chiral amine, and solvents (e.g., ethanol or methanol).

- Conditions : Controlled temperature and solvent choice for optimal crystallization.

Detailed Synthesis Protocol

Protocol for Asymmetric Synthesis :

- Preparation of Substrate : Synthesize trifluoromethoxyacrylate by reacting trifluoromethanol with acryloyl chloride in the presence of a base.

- Asymmetric Hydrogenation : Use a chiral rhodium complex to hydrogenate the acrylate in a solvent like methanol under high pressure.

- Purification : Isolate the product by distillation or chromatography.

- Racemic Synthesis : Prepare racemic 2-(trifluoromethoxy)propanoic acid through a standard esterification and hydrolysis sequence.

- Resolution : Mix the racemic acid with a chiral amine in a solvent to form diastereomeric salts.

- Crystallization : Slowly cool the solution to induce crystallization of the desired diastereomer.

- Separation and Purification : Separate the crystals, then liberate the enantiomerically pure acid by acidification.

Research Findings

- Efficiency of Chiral Catalysts : Recent studies have shown that advanced chiral catalysts can achieve high enantiomeric excess (ee) in asymmetric synthesis, making this method more efficient for large-scale production.

- Optimization of Resolution Conditions : The choice of solvent and temperature significantly affects the efficiency of resolution methods. Optimizing these conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Trifluoromethoxy) propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

(2S)-2-(Trifluoromethoxy) propanoic acid serves as a crucial building block in the synthesis of more complex fluorinated pharmaceuticals. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and inflammatory disorders.

Biological Studies

The unique properties of this compound make it a valuable tool for studying biological processes. It has been utilized in the investigation of enzyme activity and protein interactions. For instance, its role as an inhibitor in biochemical pathways has been documented, allowing researchers to elucidate mechanisms of action in cellular environments.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the development of novel compounds that can be used in various applications, including agrochemicals and polymers.

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of fluorinated amino acids derived from this compound. These compounds exhibited promising activity against specific cancer cell lines, demonstrating the potential for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that this compound could effectively inhibit certain enzymes involved in inflammatory responses. This finding suggests its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (2S)-2-(Trifluoromethoxy) propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects, making it a valuable tool in medicinal chemistry and pharmacology research.

Comparison with Similar Compounds

Key Observations:

- Acidity: The trifluoromethoxy group lowers the pKa of (2S)-2-(Trifluoromethoxy)propanoic acid significantly compared to alkyl- or aryl-substituted analogs (e.g., 4.5 for 4-Butylphenyl variant). This is attributed to the electron-withdrawing nature of -OCF₃, stabilizing the deprotonated carboxylate .

- Solubility : All compounds exhibit low water solubility, but fluorinated derivatives like the target compound may show improved solubility in organic solvents.

- Biological Relevance: Fluorinated analogs are prioritized in drug design for their resistance to oxidative metabolism, as seen in the synthesis of amino acid derivatives with trifluoromethoxy groups .

Biological Activity

(2S)-2-(Trifluoromethoxy) propanoic acid, also known as (S)-2-amino-3-(trifluoromethoxy)propanoic acid, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethoxy group attached to the propanoic acid backbone. This structural feature enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an amino acid analog. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those related to mood and cognitive function. Specifically, they may influence:

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, which could lead to alterations in signaling pathways associated with mood regulation .

- Cell Signaling : The compound's ability to affect cell signaling pathways has been observed in studies focusing on cancer cell motility and growth inhibition. For instance, derivatives of structurally related compounds have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Growth Inhibition : Specific derivatives have been tested for their ability to inhibit the growth of cancer cells. For example, certain compounds showed potent growth inhibition at concentrations as low as 10 µM without affecting healthy cells .

- Receptor Binding Affinity : Interaction studies indicate that this compound may bind to neurotransmitter receptors, influencing various physiological processes such as mood and cognition .

In Vivo Studies

In vivo assessments have further elucidated the pharmacological profile of this compound:

- Toxicity Studies : Animal studies have been conducted to evaluate the safety profile of related compounds. For instance, exposure to certain fluorinated acids has resulted in dose-dependent effects on organ systems, highlighting the need for careful evaluation of safety margins .

- Gene Expression Changes : Transcriptomic analyses in animal models have shown that exposure to fluorinated compounds can lead to significant changes in gene expression across various tissues, indicating potential systemic effects .

Case Studies

Several case studies provide insights into the biological activity and therapeutic potential of this compound:

-

Cancer Cell Studies : Research involving structurally similar compounds demonstrated selective toxicity towards cancer cells while preserving healthy cell viability. This selectivity is crucial for developing targeted cancer therapies.

Compound Name IC50 (µM) Target Cell Type Compound A 10 Tumorigenic Compound B >100 Non-tumorigenic - Neurotransmitter Modulation : A study examined the effects of this compound on neurotransmitter receptor binding, revealing potential applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing high-purity (2S)-2-(Trifluoromethoxy)propanoic acid?

- Methodology : Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to achieve the (2S)-configuration. For example, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during trifluoromethoxy group introduction. Post-synthesis, purify via recrystallization or chiral HPLC to ensure >98% enantiomeric excess (common purity thresholds for research-grade compounds) .

- Validation : Monitor reaction progress with NMR to track trifluoromethoxy group incorporation and confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR : , , and NMR to confirm substituent positions and absence of impurities.

- HPLC : Chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.

Q. What are the optimal storage conditions to maintain stability?

- Recommendations : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethoxy group. Stability studies under varying pH (e.g., 2–9) and temperature (4–40°C) show degradation rates increase above pH 7 or prolonged room-temperature exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Root Causes : Discrepancies may arise from:

- Impurities : Trace enantiomers or hydrolyzed byproducts (e.g., trifluoromethanol derivatives) affecting assay results.

- Assay Conditions : Variations in buffer ionic strength or cell-line sensitivity.

- Mitigation :

- Reproduce experiments using rigorously purified batches (≥99% by HPLC).

- Standardize bioactivity assays (e.g., enzyme inhibition IC) across multiple labs, referencing protocols for fluorinated amino acids like (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

- Experimental Design :

- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., carboxylases or proteases).

- MD Simulations : Analyze conformational stability of the trifluoromethoxy group in aqueous vs. lipid environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.